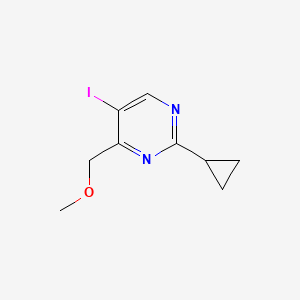

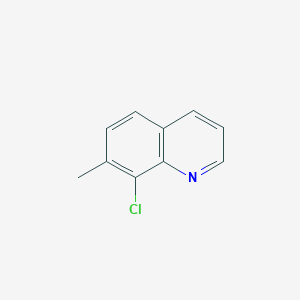

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine is a compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly discussed in the provided papers, pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of substituents such as cyclopropyl, iodo, and methoxymethyl groups can significantly influence the chemical behavior and biological activity of the pyrimidine core.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and the introduction of various functional groups. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, uses methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, followed by cyclization and chloridization to achieve a high purity product . Although the exact synthesis route for 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine is not detailed, similar methodologies could be applied, with appropriate modifications to introduce the cyclopropyl and iodo substituents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a pyrazolopyrimidine derivative was determined using single-crystal X-ray diffraction, revealing that the ring atoms in the moiety are almost coplanar, which might be an important active site . This suggests that the planarity and substitution pattern of the pyrimidine ring are important structural features that could also be relevant for the analysis of 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, cyclopalladation reactions have been reported for pyrimidine derivatives, leading to the formation of mononuclear complexes . Additionally, halogenated pyrimidine derivatives can be further functionalized, as seen in the synthesis of acyclic nucleoside phosphonate analogues with antiviral activity . These reactions highlight the versatility of pyrimidine derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. The introduction of a cyclopropyl group can affect the compound's steric properties, while an iodo substituent can make the compound more amenable to further substitution reactions due to the iodine's reactivity. The methoxymethyl group could influence the compound's solubility in organic solvents. Although the specific properties of 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine are not provided, related compounds exhibit moderate herbicidal activities and antibacterial properties , suggesting potential applications in these areas.

科学的研究の応用

Antiviral Activity

Compounds with a cyclopropyl group substituted in the pyrimidine nucleus, similar to 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine, have been studied for their antiviral properties. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines with cyclopropyl substitution have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds demonstrated pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Herbicidal Activity

Pyrimidine compounds with cyclopropylmethoxy groups in the pyrimidine nucleus have shown valuable herbicidal activity, especially when applied pre-emergence in crops like cotton and sunflower (Krämer, 1997).

Synthesis of Antibacterial Agents

The synthesis of pyrimidine derivatives with cyclopropyl groups is integral in the development of new classes of antibacterial agents. An example is the efficient synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, a scaffold for biologically active compounds (Rosen et al., 2009).

Study of DNA Photolyase

Research on cyclobutane pyrimidine dimers, which are structurally related to cyclopropyl substituted pyrimidines, has contributed significantly to understanding DNA photolyase. This enzyme repairs DNA by utilizing visible light to break the cyclobutane ring of the dimer, a process relevant in understanding UV-induced DNA damage (Sancar, 1994).

Inhibition of Plant Growth

Studies on alpha-cyclopropyl-alpha-(4-methyoxyphenyl)-5-pyrimidine methyl alcohol (ancymidol), a compound with a similar structure, show its effectiveness as a plant growth retardant. This compound inhibits ent-kaurene oxidation in plant tissues, influencing the biosynthesis of gibberellins, a class of plant hormones (Coolbaugh et al., 1982).

特性

IUPAC Name |

2-cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c1-13-5-8-7(10)4-11-9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDAQUCZRFRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NC=C1I)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)